2-Ethylhexyl methyl terephthalate
Overview
Description
2-Ethylhexyl methyl terephthalate is a chemical compound with the molecular formula C17H24O4 . It is used for softening PVC plastics and is known for its chemical similarity to general-purpose phthalates such as DEHP and DINP, but without any negative regulatory pressure .
Synthesis Analysis
The synthesis of this compound involves a reaction with phosphorus pentoxide and potassium carbonate in neat (no solvent) under 20 Torr for 24 hours . The yield of this reaction is 100% . Another method of synthesis involves the transesterification of dimethyl terephthalate with 2-ethylhexanol .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 45 bonds. There are 21 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters (aromatic) . The 3D chemical structure image of this compound can be viewed interactively .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 331.8±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.4±3.0 kJ/mol, and it has a flash point of 174.5±8.5 °C .
Scientific Research Applications
Environmental and Health Impact Assessments
Exposure Assessment : A study conducted on the US general population revealed widespread exposure to DEHT, a related compound, indicating its pervasive use and the potential for human exposure through consumer products. This study provides foundational knowledge for assessing the environmental and health impacts of related terephthalate esters (Silva et al., 2019).
Biomonitoring and Metabolite Identification : Research on identifying metabolites of DEHT in human urine by HPLC-MS/MS demonstrates the capabilities for biomonitoring human exposure to terephthalate esters, which is crucial for understanding the potential health risks associated with these chemicals (Lessmann et al., 2016).
Material Science and Industrial Applications
Chemical Recycling of Poly(ethylene terephthalate) : A study on the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential for terephthalic acid derivatives in sustainable material recovery and recycling processes. This research is pivotal for advancing circular economy practices in the polymer industry (Karayannidis & Achilias, 2007).
Self-Cleaning and Antireflective Surfaces : The development of self-cleaning antireflective films using a moth-eye-like surface coated with TiO2 particles, incorporating poly(ethylene terephthalate) (PET) films, underscores the innovative applications of terephthalate derivatives in enhancing material functionalities (Nakata et al., 2011).
Toxicology and Safety Evaluations
Toxicological Reviews : A comprehensive review of the oral risk assessment of terephthalic acid (TPA) and its esters, including DEHT, provides a critical evaluation of their safety for use in food contact materials. This work is instrumental in guiding regulatory decisions and ensuring consumer safety (Ball et al., 2012).
Comparative Studies on Thyroid Receptors : Investigating the effects of DEHT metabolites on thyroid receptors compared to DEHP metabolites, this study contributes to understanding the endocrine-disrupting potential of these chemicals. The findings are essential for assessing the health implications of replacing DEHP with DEHT in consumer products (Kambia et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Ethylhexyl methyl terephthalate are the endocrine system and the nervous system . As an endocrine-disrupting chemical, it affects the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
This compound interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the compound into phthalic acid, ethanol, and hexanol . Phthalic acid is further converted into catechol and carbon dioxide during metabolism . Ethanol may be converted into acetaldehyde .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , suggesting that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to solid compounds
Result of Action
The molecular and cellular effects of this compound’s action include the induction of neurological disorders . For example, prenatal exposure to a related compound, mono-(2-ethylhexyl) phthalate, resulted in hypoplastic forebrain regions and open neural tubes in the forebrain, midbrain, hindbrain, or caudal neural tube in mouse embryos . In vitro experiments have also shown that exposure to the compound can increase lipogenic gene programs, thereby promoting a dose-dependent hepatic lipid accumulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it is soluble in organic solvents such as alcohol, ether, and ketone, but it is insoluble in water . This suggests that its action may be influenced by the presence of these solvents in the environment. Furthermore, its low volatility and low toxicity may affect its stability and efficacy in different environments.
Biochemical Analysis
Cellular Effects
It is known that similar compounds, such as phthalates, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that similar compounds can have threshold effects and can cause toxic or adverse effects at high doses
Metabolic Pathways
It is known that similar compounds can be metabolized through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins and can affect localization or accumulation
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles
Properties
IUPAC Name |
4-O-(2-ethylhexyl) 1-O-methyl benzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17(19)15-10-8-14(9-11-15)16(18)20-3/h8-11,13H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDNBLKBTBOSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979700 | |
Record name | 2-Ethylhexyl methyl benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63468-13-3 | |
Record name | 1-(2-Ethylhexyl) 4-methyl 1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63468-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl methyl terephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063468133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl methyl benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl methyl terephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXYL METHYL TEREPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N3HUI3RDR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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